(3R)-Morpholine-3-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H10N2O2 |
|---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
(3R)-morpholine-3-carboxamide |
InChI |
InChI=1S/C5H10N2O2/c6-5(8)4-3-9-2-1-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m1/s1 |
InChI Key |
YPSPPJRTCRMQGD-SCSAIBSYSA-N |
Isomeric SMILES |
C1COC[C@@H](N1)C(=O)N |
Canonical SMILES |
C1COCC(N1)C(=O)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 3r Morpholine 3 Carboxamide
Fundamental Reaction Pathways of the Morpholine-3-carboxamide (B110646) Scaffold
The inherent reactivity of the morpholine-3-carboxamide scaffold is dictated by the secondary amine and the saturated heterocyclic ring. These features allow for oxidation, reduction, and nucleophilic substitution reactions.
The secondary amine within the morpholine (B109124) ring is susceptible to oxidation. Treatment with common oxidizing agents can lead to the formation of the corresponding N-oxide. For instance, reagents like hydrogen peroxide or peroxy acids are known to oxidize the nitrogen atom of the morpholine ring. While the carbon atoms of the saturated ring are generally resistant to oxidation under mild conditions, stronger oxidants could potentially lead to ring-opened products or the formation of lactams, though such reactions are less selective.
Table 1: Oxidation and Reduction of (3R)-Morpholine-3-carboxamide
| Reaction Type | Reagent Examples | Major Product |
| Oxidation | Hydrogen Peroxide (H₂O₂), Potassium Permanganate (KMnO₄) | This compound N-oxide |
| Reduction | Lithium Aluminum Hydride (LiAlH₄), Sodium Borohydride (NaBH₄) organic-chemistry.org | (3R)-Morpholin-3-ylmethanamine |
The primary carboxamide group is readily reduced to a primary amine. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or various borane (B79455) complexes are effective for this transformation. organic-chemistry.org This reaction converts this compound into (3R)-morpholin-3-ylmethanamine, extending the carbon chain and introducing a basic primary amine group, which is a valuable functional handle for further derivatization. This reduction is a fundamental tool for converting amides into their corresponding amines. organic-chemistry.org
Direct nucleophilic substitution on the carbon atoms of the saturated morpholine ring is generally not feasible due to the absence of a suitable leaving group. However, the secondary amine of the morpholine ring can act as a nucleophile, participating in substitution reactions. N-alkylation and N-acylation are the most common examples. These reactions involve the attack of the nitrogen lone pair on an electrophile, such as an alkyl halide or an acyl chloride, leading to the formation of N-substituted morpholine derivatives. This pathway is crucial for modifying the properties of the heterocyclic core.
Functional Group Transformations Involving the Carboxamide Moiety
The primary carboxamide is a versatile functional group that can be converted into several other important chemical moieties. wikipedia.org These transformations significantly expand the synthetic utility of this compound.
Key transformations include:
Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed to the parent (3R)-Morpholine-3-carboxylic acid.
Dehydration: Treatment with strong dehydrating agents, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), converts the primary amide into a nitrile, yielding (3R)-Morpholine-3-carbonitrile.
Hofmann Rearrangement: This classic amide degradation reaction involves treatment with bromine and a strong base. It proceeds through an isocyanate intermediate to yield a primary amine with one fewer carbon atom, resulting in the formation of (3R)-Morpholin-3-amine.
Table 2: Key Transformations of the Carboxamide Moiety
| Reaction Name | Reagents | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |
| Dehydration | P₂O₅, SOCl₂ | Nitrile |
| Hofmann Rearrangement | Br₂/NaOH | Primary Amine (degraded) |
| Reduction | LiAlH₄, BH₃ | Primary Amine (non-degraded) |
Synthesis of Novel this compound Derivatives
The creation of novel derivatives often focuses on introducing substituents at the nitrogen atoms of the molecule to modulate its physicochemical and biological properties.
The term "N-substituted" can refer to substitution on either the morpholine nitrogen (N-4) or the amide nitrogen.
N4-Substituted Derivatives: The secondary amine of the morpholine ring is readily alkylated or acylated. For example, reaction with an alkyl halide (e.g., benzyl (B1604629) bromide) in the presence of a base will yield the corresponding N4-alkylated product. Similarly, acylation with an acyl chloride or anhydride (B1165640) introduces an acyl group at the N-4 position.
Amide N-Substituted Derivatives: The synthesis of N-substituted carboxamides is most commonly achieved by coupling the parent carboxylic acid, (3R)-Morpholine-3-carboxylic acid, with a desired primary or secondary amine. wikipedia.org This reaction is facilitated by standard peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU. wikipedia.org This approach allows for the introduction of a wide variety of substituents onto the amide nitrogen, creating a diverse library of secondary and tertiary amides. A similar strategy has been successfully used to synthesize novel N-substituted indazole-3-carboxamides. nih.gov
Table 3: Examples of N-Substituted this compound Synthesis
| Starting Material | Reagent(s) | Product Type |
| This compound | Benzyl bromide, K₂CO₃ | N4-Benzyl-(3R)-morpholine-3-carboxamide |
| (3R)-Morpholine-3-carboxylic acid | Benzylamine, EDC, HOBt | N-Benzyl-(3R)-morpholine-3-carboxamide |
| (3R)-Morpholine-3-carboxylic acid | Piperidine (B6355638), HATU | (3R)-(Morpholin-3-yl)(piperidin-1-yl)methanone |
Integration into Complex Heterocyclic Frameworks
The this compound scaffold can be incorporated into larger, more complex molecular architectures through various synthetic strategies. Its inherent functionality—a secondary amine, an ether linkage, and a primary carboxamide on a chiral backbone—provides multiple reaction handles for participation in multicomponent reactions (MCRs) and cyclization cascades.
Research has demonstrated the use of morpholine derivatives in the construction of complex bioactive molecules. One prominent example is the synthesis of the NK1 receptor antagonist, aprepitant. google.com The core morpholine ring of this drug is assembled via a three-component coupling reaction, highlighting an industrial application of integrating morpholine units into complex frameworks. google.com While this example builds the morpholine ring itself, this compound can serve as a pre-formed chiral building block in similar convergent strategies.
Another approach involves using the nucleophilic nitrogen of the morpholine ring to react with electrophilic partners, leading to the formation of fused or appended heterocyclic systems. For instance, in the synthesis of novel tetrahydroisoquinoline derivatives, morpholine was successfully coupled to a carboxylic acid precursor to introduce the morpholine-4-carbonyl moiety into the final complex structure. mdpi.com This type of amide bond formation illustrates a straightforward method for integrating the morpholine unit.
Multicomponent reactions offer an efficient pathway to molecular diversity. rug.nl The amine functionality of this compound allows it to be used as the amine component in well-known MCRs, such as the Ugi or Passerini reactions, to rapidly generate complex, multi-substituted products. rug.nl
Table 1: Representative Reactions for Integrating Morpholine Scaffolds
| Reaction Type | Key Reactants | Product Type | Reference |
|---|---|---|---|
| Three-Component Coupling | Amino alcohol, Glyoxal, Phenylboronic acid | Substituted Morpholine (e.g., Aprepitant core) | google.com |
| Amide Coupling | Carboxylic Acid, Morpholine, Coupling Agent | N-Acyl Morpholine | mdpi.com |
Alkylation Strategies on Morpholine Rings
Functionalization of the morpholine ring via alkylation can occur at either the nitrogen atom or, less commonly, a carbon atom. These modifications are crucial for modulating the physicochemical properties and biological activity of the resulting derivatives.
N-Alkylation: The most common alkylation strategy for morpholine derivatives involves the secondary amine. The nitrogen atom of this compound can be readily alkylated using various alkylating agents under basic conditions. This reaction introduces a substituent at the N-4 position, which is a key modification in many morpholine-containing drug molecules. Typical conditions involve reacting the morpholine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid.
Table 2: General Conditions for N-Alkylation of Morpholine Derivatives
| Reagent Type | Example | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Alkyl Halide | Methyl Iodide | Sodium Hydroxide (NaOH) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Room Temperature to Reflux |
C-H Alkylation: Direct C-H alkylation of the morpholine ring is a more challenging but powerful strategy for introducing carbon-based substituents onto the heterocyclic backbone. Modern catalytic methods have been developed for the C-H functionalization of various heterocycles. nih.gov For instance, rhodium-catalyzed ortho-C-H alkylation of azines with acrylates has been reported, with selectivity controlled by the choice of base. nih.gov While not demonstrated directly on this compound, such advanced catalytic systems could potentially be adapted for the regioselective alkylation of the morpholine ring's C-H bonds, offering novel pathways for derivatization.
Carboxamide Derivative Synthesis via Coupling Agents (e.g., N,N'-Diisopropylcarbodiimide)
The synthesis of diverse carboxamide derivatives from the corresponding carboxylic acid, (3R)-morpholine-3-carboxylic acid, is a fundamental strategy for exploring structure-activity relationships. This transformation is most commonly achieved by coupling the carboxylic acid with a primary or secondary amine using a peptide coupling agent.
N,N'-Diisopropylcarbodiimide (DIC) is a widely used coupling agent for this purpose. merckmillipore.com DIC activates the carboxyl group of (3R)-morpholine-3-carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and the byproduct N,N'-diisopropylurea. mdpi.comresearchgate.net The use of DIC is often preferred over similar reagents like dicyclohexylcarbodiimide (DCC) because the resulting diisopropylurea byproduct is generally more soluble in organic solvents, simplifying purification. researchgate.net
The general procedure involves stirring the carboxylic acid, amine, and DIC in an appropriate aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature. mdpi.com
General Reaction Scheme: (3R)-Morpholine-3-carboxylic acid + R-NH₂ --(DIC)--> this compound-NR-H + N,N'-diisopropylurea
In some cases, additives like 1-Hydroxybenzotriazole (B26582) (HOBt) can be included to suppress side reactions and minimize racemization at the chiral center. merckmillipore.com Besides DIC, other coupling reagents are also effective for synthesizing amide derivatives.
Table 3: Common Coupling Agents for Amide Synthesis
| Coupling Agent | Full Name | Byproduct | Key Features | Reference |
|---|---|---|---|---|
| DIC | N,N'-Diisopropylcarbodiimide | N,N'-Diisopropylurea | Liquid reagent, soluble byproduct simplifies purification. | mdpi.commerckmillipore.comnih.gov |
| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Water-soluble urea | Byproduct removed by aqueous workup. | researchgate.net |
| HATU | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | - | High efficiency, often used for difficult couplings. | researchgate.net |
| TBTU | 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium Tetrafluoroborate | - | Used to circumvent issues like byproduct contamination from DIC. | mdpi.com |
Computational Chemistry and Molecular Modeling of 3r Morpholine 3 Carboxamide
Structural Conformation and Stereochemistry Investigations
The (3R)-Morpholine-3-carboxamide molecule's biological and chemical activity is intrinsically linked to its three-dimensional structure. The morpholine (B109124) ring typically adopts a flexible, chair-like conformation. nih.gov The stereochemistry at the C3 position, designated as (R), is crucial as it dictates the spatial orientation of the carboxamide group relative to the rest of the ring. This fixed configuration is critical for specific interactions with biological targets like enzymes or receptors, where precise geometry is necessary for binding. cymitquimica.com
Computational studies, often employing molecular modeling and NMR analysis, have been used to determine the preferred conformations of morpholine derivatives. For instance, in related morpholinone structures, analyses have shown a half-chair conformation where substituents can be positioned in either axial or equatorial orientations, a finding confirmed through NOESY NMR experiments and molecular modeling calculations. frontiersin.org The synclinal relationship between the endocyclic oxygen and the first exocyclic carbon atom is often the preferred conformation for morpholine in solution due to the exo-anomeric effect. nih.gov This conformational preference and the defined stereochemistry at the C3 position are fundamental to the molecule's ability to act as a scaffold, directing its functional groups into the correct positions for molecular interactions. nih.govacs.org
Reaction Mechanism Studies and Transition State Analysis (e.g., in Organocatalysis)
While pyrrolidine-based catalysts are often more efficient, morpholine derivatives have been successfully developed as organocatalysts, particularly for reactions like the 1,4-addition (Michael addition) of aldehydes to nitroolefins. frontiersin.orgnih.gov The lower reactivity of morpholine-enamines is generally attributed to the electron-withdrawing effect of the ring's oxygen atom and a more pronounced pyramidal shape at the nitrogen, which reduces the nucleophilicity of the enamine intermediate. frontiersin.orgnih.gov
Computational studies, particularly Density Functional Theory (DFT), have been vital in elucidating the reaction mechanisms and understanding the factors that enable catalysis despite these inherent limitations. Transition state theory (TST) provides the framework for this analysis, focusing on the high-energy activated complex that exists between reactants and products. wikipedia.org
In a model reaction involving a morpholine-based catalyst, butanal, and nitrostyrene, computational analysis revealed the complete free-energy path. researchgate.net The key steps involve:
Formation of an enamine intermediate between the aldehyde and the secondary amine of the morpholine catalyst.
The nucleophilic attack of the enamine on the nitroolefin, which proceeds through a transition state (TS1).
A subsequent protonation step (TS2), which was identified as the rate-determining step (the step with the highest energy barrier). frontiersin.org
These calculations can explain the observed stereoselectivity of the reaction. By modeling the transition states for the formation of different stereoisomers, researchers can determine which pathway is kinetically favored. For a β-morpholine amino acid catalyst, the energy path leading to the major (2R,3S) enantiomer was found to have lower activation free energy barriers for both transition states compared to the path for the minor (2S,3R) enantiomer. frontiersin.org This difference in energy at the rate-determining transition state explains the high diastereoselection and enantioselectivity achieved by the catalyst. frontiersin.orgresearchgate.net
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, aiming to identify the key molecular features responsible for a compound's biological efficacy and to guide the design of more potent and selective analogues. tandfonline.com For morpholine-based compounds, including derivatives of this compound, SAR studies have explored how modifications to different parts of the molecule impact its activity against various biological targets. researchgate.net
The amide group at the C3 position is often a critical interaction point. In SAR studies of imidazo[1,2-a]pyridine-3-carboxamides, the presence of the -NH in the carboxamide and the carbonyl group was found to be essential for activity. nih.gov The morpholine ring itself is often crucial and cannot be easily replaced without a loss of potency, although minor modifications are sometimes tolerated to improve metabolic stability. nih.gov
Systematic variation of substituents allows for a detailed understanding of the target's binding pocket. In the optimization of pyrimidine-4-carboxamide (B1289416) inhibitors, replacing a morpholine group with a less polar pyrrolidine (B122466) or a dimethylamine (B145610) group led to a significant increase in potency, suggesting the original morpholine might have been too polar or experienced steric hindrance in the binding pocket. acs.org Such studies provide a rational basis for drug design, highlighting how changes in polarity, size, and hydrogen-bonding capacity affect biological function. tandfonline.comacs.org
| Scaffold | Modification | Impact on Activity | Inference | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamide | -NH of carboxamide | Presence is critical for activity | Forms key hydrogen bond with target | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamide | Morpholine Ring | Replacement generally not tolerated | Optimal for potency and ADME properties | nih.gov |
| Pyrimidine-4-carboxamide | Replacement of Morpholine with Pyrrolidine | ~4-fold increase in potency | Binding pocket may favor less polar or smaller groups | acs.org |
| Pyrimidine-4-carboxamide | Replacement of Morpholine with Dimethylamine | ~2-fold increase in potency | Suggests morpholine may be too polar or sterically hindered | acs.org |
Molecular Docking and Binding Interaction Analysis with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor or biological target), such as a protein or DNA. nih.gov This method is crucial for understanding the binding mode of this compound derivatives and rationalizing their biological activity.
In the development of mTOR inhibitors, molecular docking and subsequent molecular dynamics (MD) simulations of a morpholine-substituted tetrahydroquinoline derivative highlighted its strong binding interaction and stability within the mTOR active site. mdpi.com These simulations provide a dynamic view of the binding, confirming the stability of key interactions over time. Such analyses are invaluable for confirming SAR findings and guiding the design of new compounds with improved binding affinity and specificity. nih.govmdpi.com
Quantum Chemical Calculations (e.g., Density Functional Theory, Frontier Molecular Orbital, Molecular Electrostatic Potential)
Quantum chemical calculations provide deep insights into the electronic structure, stability, and reactivity of molecules like this compound. Density Functional Theory (DFT) is a widely used method for these investigations. pnrjournal.com
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and calculate structural parameters like bond lengths and angles. pnrjournal.comnih.gov Such studies have been used to investigate the stability of different morpholine derivatives, concluding, for example, that one compound was both thermodynamically and kinetically more stable than another. researchgate.net
Further analyses derived from DFT calculations include:
Frontier Molecular Orbital (FMO) Analysis: This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Analysis: MEP maps visualize the electrostatic potential on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are useful for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions and hydrogen bonds are critical.
These quantum chemical methods are powerful tools for understanding the intrinsic properties of morpholine-based compounds, complementing experimental findings and providing a theoretical foundation for their observed behavior. pnrjournal.comnih.gov
Chemoinformatic Analysis of Chemical Space and Molecular Diversity of Morpholine Peptidomimetics
Chemoinformatics employs computational methods to analyze large collections of chemical compounds, helping to navigate the vastness of "chemical space" and assess the molecular diversity of compound libraries. nih.govnih.gov This is particularly relevant for morpholine peptidomimetics, which are designed to mimic peptides while having improved drug-like properties. researchgate.net
Diversity-oriented synthesis (DOS) strategies are used to generate libraries of structurally diverse and complex sp³-rich morpholines. nih.govcapes.gov.br To analyze the output of these syntheses, chemoinformatic tools are employed:
Principal Component Analysis (PCA): This statistical technique reduces the dimensionality of complex datasets. In chemistry, it can map compounds based on multiple physicochemical properties (e.g., size, polarity, flexibility) onto a 2D or 3D plot. frontiersin.org This allows for a visual comparison of a newly synthesized library against known drugs or other compound collections, showing whether the new molecules occupy a novel region of chemical space. nih.govresearchgate.net
Principal Moments of Inertia (PMI) Analysis: This method analyzes the 3D shape of molecules. By plotting the normalized principal moments of inertia, compounds can be classified by shape (e.g., rod-like, disc-like, or spherical). This is crucial for assessing the scaffold diversity and three-dimensionality (sp³-richness) of a compound library, which is often associated with success in drug discovery. nih.gov
These analyses help ensure that synthetic efforts are producing genuinely diverse molecules that can effectively probe biological systems, rather than repeatedly exploring the same regions of chemical space. frontiersin.orgnih.gov
In Vitro Biological Activity Studies of 3r Morpholine 3 Carboxamide and Its Derivatives
Enzyme Inhibition Studies
Proton Pump Inhibition Mechanisms and Efficacy (In Vitro)
Derivatives of (3R)-Morpholine-3-carboxylic acid have been investigated for their potential to inhibit proton pumps. In vitro studies have shown that these compounds can inhibit the activity of proton pumps, which are crucial for the secretion of gastric acid. For instance, one study demonstrated that a derivative of (R)-Morpholine-3-carboxylic acid inhibits proton pump activity with an IC₅₀ value of approximately 25 μM. This inhibitory action suggests a potential role for these compounds in managing conditions related to excessive gastric acid. The mechanism of action involves the interaction of the morpholine (B109124) derivative with the proton pump, thereby modulating its activity.
Alpha-Glucosidase Inhibitory Activity (In Vitro)
Morpholine derivatives have demonstrated notable inhibitory activity against the α-glucosidase enzyme in vitro. nih.gov This enzyme plays a key role in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type II diabetes. nih.gov Studies on various morpholine-containing compounds have revealed their potential as α-glucosidase inhibitors.
For example, a series of 1-benzyl-3-((2-substitutedphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzimidazol-3-ium chloride derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov Several of these compounds exhibited moderate to good inhibitory potential. nih.gov Another study on 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives also showed significant α-glucosidase inhibitory activity. nih.gov Docking simulations have suggested that the morpholine moiety can form hydrogen bonds with key residues in the active site of the enzyme, such as ARG275, contributing to the inhibitory effect. nih.gov
The inhibitory potential of these derivatives is often compared to the standard drug acarbose (B1664774). In one study, synthesized analogs exhibited significant inhibition of both α-glucosidase and α-amylase, with IC₅₀ values ranging from 0.85 ± 0.25 to 29.72 ± 0.17 µM for α-glucosidase, which was comparable or superior to acarbose (IC₅₀ = 14.70 ± 0.11 μM). nih.gov
| Compound Type | Key Feature | Observed Activity | Reference |
|---|---|---|---|
| Benzimidazole (B57391) derivatives | Morpholine and piperazine (B1678402) structures | Inhibited the enzyme by 63% and 99% | nih.gov |
| N-methylmorpholine-substituted benzimidazolium salts | Potent inhibitory potential against α-glucosidase | Moderate to good α-glucosidase inhibitory activity | nih.gov |
| 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives | Remarkable α-glucosidase inhibitory potentials | Significant inhibition | nih.gov |
| Synthesized Analogs | - | IC₅₀ = 0.85 ± 0.25–29.72 ± 0.17 µM | nih.gov |
Other Enzyme Target Modulations (e.g., DNA-PK, mTOR for Derivatives)
Derivatives of morpholine have been shown to modulate the activity of other important enzyme targets, including DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (B549165) (mTOR). sci-hub.senih.gov These kinases are involved in critical cellular processes such as DNA repair and cell growth, making them attractive targets for therapeutic intervention. nih.govgoogle.com
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell proliferation and metabolism. sci-hub.se Morpholine-containing compounds have been developed as inhibitors of this pathway. sci-hub.se For instance, the morpholine ring can interact with key residues within the kinase domain of these enzymes. sci-hub.se
DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair. nih.gov Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents. NU7026, a 2-(morpholin-4-yl)-benzo[h]chromen-4-one, was identified as a DNA-PK inhibitor with an IC50 of 230 nM. nih.gov
Antimicrobial and Antifungal Activity Assessment (In Vitro)
Efficacy Against Specific Fungal Pathogens (e.g., Candida albicans, Candida glabrata)
Derivatives of (3R)-Morpholine-3-carboxamide have demonstrated in vitro antifungal activity against various human pathogenic fungi, including Candida albicans and Candida glabrata. nih.gov These species are significant opportunistic pathogens, with C. albicans being the most common cause of candidiasis and C. glabrata being the second most common, often exhibiting higher resistance to antifungal drugs. plos.orgresearchgate.net
Studies have shown that certain morpholine derivatives exhibit potent antifungal effects. For example, sila-analogues of known morpholine antifungals like fenpropimorph (B1672530) and amorolfine (B1665469) have been synthesized and tested. nih.gov Twelve out of fifteen synthesized sila-compounds showed significant activity against Candida albicans ATCC 24433, C. albicans ATCC 10231, and Candida glabrata NCYC 388, among others. nih.gov
The antifungal efficacy is often quantified by the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC). For instance, a sila-analogue of fenpropimorph, compound 24, demonstrated superior fungicidal potential compared to existing morpholine antifungals. nih.gov
| Compound | Fungal Pathogen | IC₅₀ (μg/mL) | MIC (μg/mL) | MFC (μg/mL) | Reference |
|---|---|---|---|---|---|
| Sila-analogue 24 (Fenpropimorph analogue) | Candida albicans ATCC 24433 | Data Not Available | Potent Activity | Superior to Fenpropimorph | nih.gov |
| Candida albicans ATCC 10231 | Data Not Available | Potent Activity | Superior to Fenpropimorph | ||
| Candida glabrata NCYC 388 | Data Not Available | Potent Activity | Superior to Fenpropimorph |
Proposed Mechanisms of Action (e.g., Ergosterol (B1671047) Synthesis Pathway Modulation)
The primary proposed mechanism for the antifungal activity of morpholine derivatives is the inhibition of the ergosterol biosynthesis pathway. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and function. researchgate.netmdpi.com
Activity of Benzimidazole Derivatives Fused with Morpholine (In Vitro)
The fusion of a morpholine moiety with a benzimidazole scaffold has been explored to create novel derivatives with significant antimicrobial properties. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Benzimidazole itself is a well-recognized bioactive heterocyclic compound with a wide range of pharmacological activities. researchgate.netnih.gov In vitro studies have demonstrated that these fused compounds exhibit potent inhibition of various bacterial and fungal pathogens. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comresearchgate.net
A study aimed at enhancing antimicrobial efficacy synthesized novel benzimidazole derivatives fused with morpholine and Schiff bases. openmedicinalchemistryjournal.comresearchgate.net The results indicated that specific derivatives, notably compounds 3b and 3e, showed significant antimicrobial activity. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comresearchgate.net Computational analyses, including molecular docking, supported these experimental findings by revealing favorable binding interactions and drug-likeness properties. openmedicinalchemistryjournal.comresearchgate.net This synergistic combination of benzimidazole, Schiff base, and morpholine motifs is believed to contribute to their enhanced bioactivity profiles. openmedicinalchemistryjournal.com
Another study synthesized a series of 2-substituted benzimidazole derivatives, including one with a morpholine-methyl group at the 2-position (compound B5), and evaluated their anti-inflammatory potential. nih.gov While some derivatives showed potent activity, the morpholine-containing compound B5 demonstrated less pronounced activity in the specific anti-inflammatory assay used. nih.gov
Further research into 2-(4-substituted phenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives investigated their inhibitory effects on various enzymes. mdpi.com This work highlights the continued interest in the pharmacological potential of combining these two important heterocyclic structures. mdpi.com
Receptor Modulation Studies (In Vitro, for Derivatives)
The morpholine ring is a valuable heterocycle in the development of drugs targeting the central nervous system (CNS) due to its unique physicochemical and conformational properties. researchgate.net It can enhance potency, act as a scaffold, and modulate pharmacokinetic properties, making it a key component in compounds designed to interact with various CNS receptors. researchgate.netnih.gov
Morpholine derivatives have been shown to interact with several key neurotransmitter systems in the CNS. nih.govacs.org They often bear structural similarities to endogenous ligands, allowing them to modulate the action of receptors involved in mood disorders and pain. nih.govacs.org
Dopamine (B1211576) Receptors: Dopamine D2-like receptors are crucial targets in the treatment of neurological conditions like Parkinson's disease. acs.org While specific studies on this compound derivatives are not detailed, the general class of morpholine-containing compounds is actively investigated for its interaction with dopamine receptor subtypes. acs.org
Cannabinoid CB1 Receptors: The cannabinoid system is a significant target for therapies related to pain, inflammation, and obesity. nih.govacs.org Morpholine–azaindole structures have been identified as a pharmacophore that interacts with cannabinoid receptors. nih.govacs.org The cannabinoid receptor agonist WIN55,212-2, a morpholine derivative, has been shown to prevent radiation-induced emesis through the stimulation of CB1 receptors. nih.gov Furthermore, studies on PINK1 knockout mice, a model for Parkinson's disease, revealed a dysfunction in CB1 receptor-dependent synaptic inhibition that could be modulated by CB1R agonists like WIN55,212-2. nih.gov These agonists, including the morpholine-containing WIN55,212-2, failed to produce their typical inhibitory effects in these mice, indicating a complex interplay between dopamine and cannabinoid signaling pathways. nih.gov
The sigma-1 (σ1) receptor is a unique molecular chaperone involved in various cellular functions and is a recognized target for the treatment of neuropathic pain. nih.govresearchgate.net Several morpholine-containing derivatives have been identified as potent and selective sigma-1 receptor antagonists.
One such antagonist, known as MR-309 or E-52862, is chemically identified as 4-(2-((5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yl)oxy)ethyl)morpholine. nih.govwikipedia.org This compound demonstrates a high binding affinity for the sigma-1 receptor with a Ki value of 17.0 ± 7.0 nM and is highly selective over the sigma-2 receptor and a wide panel of other biological targets. wikipedia.org Preclinical studies have shown its efficacy in relieving neuropathic pain. nih.govwikipedia.org Another potent and selective sigma-1 receptor antagonist, referred to as Sigma-1 receptor antagonist 3, exhibits a Ki of 1.14 nM. medchemexpress.com
The development of these antagonists represents a promising avenue for new analgesic medications. researchgate.net The antagonist activity of these compounds is believed to contribute to their pain-relieving effects, which have been observed in various preclinical models. researchgate.net
Cytotoxicity and Anticancer Potential (In Vitro, for Derivatives)
The morpholine scaffold is a valuable component in the design of novel anticancer agents. mdpi.comacs.org Its inclusion in various molecular structures has led to the development of derivatives with significant cytotoxic activity against a range of cancer cell lines.
Derivatives incorporating the morpholine ring have demonstrated notable in vitro cytotoxicity against several human cancer cell lines.
MCF-7 (Breast Carcinoma): A series of morpholine-substituted quinazoline (B50416) derivatives showed significant cytotoxic potential against MCF-7 cells. nih.govnih.gov Compounds AK-3 and AK-10 were particularly effective, with AK-10 displaying an IC50 value of 3.15 ± 0.23 μM, which was more potent than the standard drug colchicine. nih.govnih.govrsc.org Similarly, morpholine-substituted tetrahydroquinoline derivatives also exhibited activity against MCF-7 cells, with compound 10h being the most effective with an IC50 of 0.087 ± 0.007 µM. mdpi.com
A549 (Lung Carcinoma): The same series of morpholine-substituted quinazolines, specifically compounds AK-3 and AK-10, also showed significant cytotoxicity against A549 lung cancer cells, with IC50 values of 10.38 ± 0.27 μM and 8.55 ± 0.67 μM, respectively. nih.govnih.gov In another study, a tetrahydroquinoline derivative, compound 10e, emerged as a highly potent candidate against A549 cells, showing an exceptional IC50 value of 0.033 µM. mdpi.com A benzimidazole derivative, se-182, also showed high cytotoxic activity against A549 cells with an IC50 of 15.80 µg/mL. jksus.org
HepG2 (Liver Carcinoma): A benzimidazole derivative, se-182, was found to be highly cytotoxic to HepG2 liver cancer cells, with an IC50 value of 15.58 µg/mL, demonstrating a stronger effect than the reference drug cisplatin (B142131) (IC50 = 37.32 µM). jksus.org
DLD-1 (Colorectal Carcinoma): The benzimidazole derivative se-182 was tested against DLD-1 colorectal carcinoma cells and exhibited dose-dependent cytotoxic effects. jksus.org
The table below summarizes the in vitro cytotoxic activity of selected morpholine derivatives against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC50 Value (µM) | Reference |
| Quinazoline Derivative (AK-10) | MCF-7 | 3.15 ± 0.23 | nih.govnih.gov |
| Quinazoline Derivative (AK-10) | A549 | 8.55 ± 0.67 | nih.govnih.gov |
| Quinazoline Derivative (AK-3) | MCF-7 | 6.44 ± 0.29 | nih.govnih.gov |
| Quinazoline Derivative (AK-3) | A549 | 10.38 ± 0.27 | nih.govnih.gov |
| Tetrahydroquinoline (10e) | A549 | 0.033 ± 0.003 | mdpi.com |
| Tetrahydroquinoline (10h) | MCF-7 | 0.087 ± 0.007 | mdpi.com |
| Benzimidazole (se-182) | HepG2 | 15.58 | jksus.org |
| Benzimidazole (se-182) | A549 | 15.80 | jksus.org |
| Note: Values for se-182 were reported in µg/mL in the source and converted to µM for consistency where molar mass was available or presented as reported. |
The anticancer activity of morpholine derivatives is significantly influenced by the nature and position of substituents on the molecular scaffold. mdpi.comnih.gov
In studies of morpholine-substituted quinazolines, it was observed that compounds with a bulkier substituent at the para position of an attached phenyl ring generally exhibited increased cytotoxic activity. nih.gov Specifically, compounds with electron-donating substituents tended to show higher cytotoxic effects. nih.gov
For a series of tetrahydroquinoline derivatives, the substitution pattern on the benzamide (B126) portion was critical. mdpi.com The presence of two highly electron-withdrawing trifluoromethyl groups, as seen in compound 10e, dramatically increased cytotoxicity against all tested cell lines. mdpi.com This suggests that strong electron-withdrawing groups can provide more potent interactions within the biological target. mdpi.com In contrast, substitution with two fluorine atoms resulted in only moderate activity. mdpi.com
In a different series of 4-alkoxy-2-arylquinolines, the nature of the heterocyclic amine at the C4 position influenced activity. For analogs with a trifluoromethyl group, a pyrrolidine (B122466) substituent was found to be more beneficial for anticancer effect than piperidine (B6355638), which in turn was better than morpholine. nih.gov This highlights the nuanced role of the heterocyclic ring system in modulating biological activity.
Antioxidant Activity Investigations (In Vitro, for Derivatives)
The investigation into the antioxidant potential of morpholine derivatives has revealed promising candidates through various in vitro assays. ru.nl A primary method for evaluating this activity is the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH•) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable free radical. nih.govnih.gov
Studies on novel indole-based morpholine derivatives have demonstrated notable antioxidant capabilities. derpharmachemica.com Specifically, a series of 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid amides were synthesized and screened for their ability to scavenge DPPH radicals, with ascorbic acid used as a positive control. derpharmachemica.com Among the tested compounds, 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylicacid-3,4-dimethoxyaniline exhibited significant antioxidant activity. derpharmachemica.com It was observed that the presence and position of methoxyl groups on the phenyl ring of the derivatives played a crucial role in their antioxidant effect. derpharmachemica.com The compound with a dimethoxyl substitution at the 3,4-positions of the aniline (B41778) ring showed the most promising result, suggesting that this substitution pattern enhances the radical scavenging capacity. derpharmachemica.com
Similarly, research into 3-carboxycoumarin derivatives has also highlighted their potential as antioxidants. nih.govnih.gov These studies reinforce the idea that the core morpholine structure can be a valuable scaffold for developing compounds with significant antioxidant properties, particularly when combined with other functional groups known to possess radical scavenging abilities, such as hydroxyl groups on an aromatic ring. nih.govnih.gov
| Derivative Compound | Assay Type | Finding | Reference |
|---|---|---|---|
| 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylicacid-3,4-dimethoxyaniline | DPPH Radical Scavenging | Demonstrated good antioxidant activity with an IC50 value of 57.46 µg/ml. The presence of a dimethoxyl group in the adjacent position on the aromatic ring was concluded to contribute significantly to the activity. | derpharmachemica.com |
| 3-Carboxycoumarin Derivatives | DPPH Radical Scavenging | The presence of hydroxyl groups on the ring structure was found to correlate with the observed DPPH radical scavenging activity. | nih.govnih.gov |
Investigations into Pharmacological Properties and Metabolic Considerations for Derivatives in Drug Discovery Context
The morpholine ring is a key structural motif in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological and pharmacokinetic profiles. nih.govsci-hub.se Its inclusion can lead to improved potency, desirable drug-like properties, and better metabolic stability. nih.govsci-hub.sesci-hub.se The morpholine moiety's advantageous physicochemical properties, such as its ability to improve solubility and bioavailability, make it a "privileged structure" in drug design. nih.govsci-hub.seresearchgate.net
Morpholine derivatives have demonstrated a wide array of pharmacological activities, targeting various receptors and enzymes. sci-hub.seresearchgate.net For instance, certain derivatives act as opioid analgesics for pain relief, while others function as selective norepinephrine (B1679862) reuptake inhibitors for the potential treatment of neuropathic pain and depression. researchgate.net In the context of cancer therapy, derivatives have been developed as irreversible tyrosine-kinase inhibitors. researchgate.net
A significant advantage of incorporating the morpholine ring is the potential for improved metabolic stability. sci-hub.seacs.org The morpholine ring itself can be metabolized, often through ring-opening by cytochrome P450 enzymes (like CYP3A4) or N-methylation. sci-hub.se However, strategic modifications to the molecule can mitigate these metabolic liabilities. sci-hub.se In drug discovery programs, replacing more metabolically vulnerable heterocyclic rings, such as pyrrolidine or piperidine, with a morpholine ring has led to significant improvements in metabolic stability in human liver microsomes (HLM). acs.org This improvement is often linked to a reduction in the compound's lipophilicity (lower cLogD7.4), which can decrease its susceptibility to metabolic enzymes. acs.org
Structure-activity relationship (SAR) studies on quinoline-4-carboxamide derivatives have provided further insights. acs.org Research showed that the oxygen atom of the morpholine group was crucial for antimalarial activity, as replacing it with a piperidine group was not tolerated. acs.org Conversely, removing the basic nitrogen from the morpholine ring led to derivatives with potent nanomolar activity against P. falciparum and a more than 20-fold increase in permeability, highlighting that a basic group at that position is not essential for activity. acs.org These findings underscore the nuanced role of the morpholine scaffold, where subtle structural changes can profoundly impact both pharmacological potency and pharmacokinetic properties. acs.org
| Derivative Class/Compound | Pharmacological Property/Target | Metabolic Consideration/Advantage | Reference |
|---|---|---|---|
| General Morpholine Derivatives | Opioid analgesics, norepinephrine reuptake inhibitors, tyrosine-kinase inhibitors. | The morpholine ring is considered a privileged structure that can improve solubility, bioavailability, and overall pharmacokinetic profile. | nih.govsci-hub.seresearchgate.netresearchgate.net |
| Hepatitis C Virus (HCV) NS5B Inhibitors | Antiviral activity. | Replacement of a pyrrolidine ring with a morpholine ring significantly improved metabolic stability in human liver microsomes (HLM) and lowered lipophilicity (cLogD7.4). | acs.org |
| Cannabinoid Receptor 2 (CB2) Agonists | Modulation of cannabinoid receptors. | Replacing a piperidine ring with a more polar morpholine ring improved metabolic stability tenfold in rat liver microsomes (RLM). | acs.org |
| Quinoline-4-carboxamide Derivatives | Antimalarial activity against P. falciparum. | The morpholine oxygen was found to be critical for activity. Removal of the morpholine's basic nitrogen increased permeability over 20-fold while maintaining potent activity. | acs.org |
| Reboxetine | Antidepressant (norepinephrine reuptake inhibitor). | Metabolized by cytochrome P450, primarily via the opening of the morpholine ring. | sci-hub.se |
Analytical Methodologies for Characterization and Quantification
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the chemical analysis of (3R)-Morpholine-3-carboxamide, providing detailed information about its molecular structure and composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR are utilized to provide a detailed map of the carbon-hydrogen framework.
In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration of the proton signals provide information about the electronic environment and connectivity of the hydrogen atoms in the molecule. For the morpholine (B109124) ring, protons closer to the oxygen atom typically resonate at a lower field (higher ppm) compared to those closer to the nitrogen atom.
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The chemical shifts of the carbon atoms in the morpholine ring are influenced by the electronegativity of the adjacent heteroatoms (oxygen and nitrogen). The carbonyl carbon of the carboxamide group is typically observed at a significantly downfield chemical shift. rsc.org Enantiomeric purity can also be assessed by NMR through the use of chiral derivatizing agents, such as (R)-(+)-1-phenylethyl isocyanate, which converts the enantiomers into diastereomers with distinguishable NMR spectra. nih.gov
Table 1: Predicted NMR Data for this compound This table presents predicted chemical shift ranges based on typical values for morpholine derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions.
| Atom | Technique | Predicted Chemical Shift (ppm) | Notes |
| Carboxamide Protons (-CONH₂) | ¹H NMR | 6.5 - 8.0 | Broad signals, chemical shift can be solvent-dependent. |
| Morpholine Ring Protons | ¹H NMR | 2.5 - 4.0 | Complex multiplets due to coupling. Protons adjacent to oxygen are typically further downfield. |
| C3-H Proton | ¹H NMR | ~3.5 - 4.5 | Signal for the proton on the chiral center. |
| NH Proton | ¹H NMR | 1.5 - 3.0 | Broad signal, may exchange with D₂O. |
| Carbonyl Carbon (-C =O) | ¹³C NMR | 170 - 180 | Downfield shift characteristic of a carbonyl group. |
| Morpholine Ring Carbons | ¹³C NMR | 40 - 75 | Carbons adjacent to oxygen (~65-75 ppm) are downfield from carbons adjacent to nitrogen (~40-50 ppm). |
| C3 Carbon | ¹³C NMR | ~50 - 60 | Chemical shift for the chiral carbon. |
Mass Spectrometry (MS) Techniques (e.g., LC-MS, UPLC-MS, ESI-MS/MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS or UPLC-MS), it allows for the separation and sensitive detection of the compound in complex mixtures. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like morpholine derivatives, which typically forms a protonated molecule [M+H]⁺ in positive ion mode. core.ac.uk
Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. nih.govmdpi.com For morpholine derivatives, common fragmentation pathways involve the cleavage of the morpholine ring or the loss of the carboxamide group. core.ac.uknih.gov These techniques are crucial for metabolite identification and for quantifying the compound at very low concentrations. nih.govresearchgate.net
Table 2: Typical LC-MS Parameters for Morpholine Derivative Analysis
| Parameter | Condition | Purpose |
| Chromatography | UPLC/HPLC with a hydrophilic interaction liquid chromatography (HILIC) or C18 column | Separation from matrix components. nih.gov |
| Mobile Phase | Acetonitrile/water with additives like formic acid or ammonium (B1175870) formate | To achieve good peak shape and ionization efficiency. researchgate.netsielc.com |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺. core.ac.uk |
| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap | QqQ is used for quantification (MRM mode), while Orbitrap provides high-resolution mass data for formula confirmation. d-nb.info |
| Detection | [M+H]⁺ ion and characteristic product ions | Used for selective detection and quantification. |
| LOQ | Typically in the low µg/kg range | Demonstrates the high sensitivity of the method. researchgate.net |
Chromatographic Separation Methods
Chromatographic techniques are fundamental for isolating this compound from reaction mixtures or biological matrices and for determining its purity.
High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis and purification of this compound. Due to the polar nature of the compound, several modes of HPLC can be employed.
Reversed-Phase (RP-HPLC): This is a widely used technique where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures, often with acid modifiers like formic acid). sielc.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for very polar compounds that show little retention in reversed-phase systems. nih.gov
Mixed-Mode Chromatography: Columns like Coresep 100, which have both reversed-phase and ion-exchange characteristics, can provide unique selectivity for basic compounds like morpholine derivatives. helixchrom.com
Detection is typically achieved using a UV detector if the molecule possesses a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. helixchrom.com
Since this compound is a chiral compound, determining its enantiomeric purity is critical. Chiral HPLC is the gold standard for this purpose. hplc.eu This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.govmdpi.com
Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on silica, such as Chiralpak® columns) are widely used and versatile for separating a broad range of chiral compounds, including those with morpholine scaffolds. nih.govnih.gov The separation is typically performed in normal-phase mode (e.g., using hexane/alcohol mixtures) or polar-organic mode. hplc.eu The ratio of the peak areas for the two enantiomers allows for the precise calculation of the enantiomeric excess (ee). google.com
Table 3: Common Chiral Stationary Phases (CSPs) for Pharmaceutical Analysis
| CSP Type | Chiral Selector Example | Typical Applications |
| Polysaccharide-based | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | Broad applicability for a wide range of pharmaceuticals, including beta-blockers and antifungal agents. nih.govnih.gov |
| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Effective for compounds with π-acidic or π-basic groups, amides, and esters. hplc.eu |
| Protein-based | Cellobiohydrolase (CBH) | Useful for separating chiral drugs, particularly basic compounds like β-blockers. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Morpholine Compounds
While morpholine and its simple amide derivatives have relatively low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be a highly effective method for their analysis, particularly after a derivatization step. nih.gov Direct analysis of underivatized morpholine by GC-MS is often difficult due to its polarity, leading to poor peak shape and low sensitivity. nih.gov
A common derivatization strategy involves the reaction of the morpholine secondary amine with sodium nitrite (B80452) under acidic conditions to form the more volatile and stable N-nitrosomorpholine. nih.govnih.gov This derivative can then be readily separated and detected by GC-MS. This method has been optimized and validated for the quantification of morpholine residues in various samples. nih.govnih.govresearchgate.net The method validation typically includes assessing linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy (recovery), and precision. nih.govnih.govresearchgate.net
Table 4: Example of a Validated GC-MS Method for Morpholine Analysis
| Parameter | Method Details | Reference |
| Sample Preparation | Extraction followed by derivatization with sodium nitrite in an acidic medium. | nih.gov |
| GC Column | Capillary column (e.g., SPBTM-50) | asianpubs.org |
| Detection | Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) or full scan mode | nih.govresearchgate.net |
| Linearity Range | 10–500 µg·L⁻¹ | nih.gov |
| LOD | 7.3 µg·L⁻¹ | nih.gov |
| LOQ | 24.4 µg·L⁻¹ | nih.gov |
| Recovery | 94.3% to 109.0% | nih.gov |
| Precision (RSD) | 2.0%–7.0% | nih.gov |
Other Analytical Techniques
Polarimetry is a non-destructive analytical technique used to measure the rotation of plane-polarized light by an optically active compound. banglajol.info For a chiral molecule like this compound, this technique is essential for determining its optical purity or enantiomeric excess (ee). nih.gov The extent and direction of the optical rotation are characteristic properties of a specific enantiomer at a given concentration, temperature, and wavelength of light. google.com
The specific rotation, [α], is a fundamental physical constant for a chiral compound and is calculated from the observed optical rotation, α, using the equation: [α] = α / (l * c), where 'l' is the path length of the sample cell in decimeters and 'c' is the concentration of the sample in g/mL. google.com By measuring the optical rotation of a sample of this compound and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess can be determined. A racemic mixture, containing equal amounts of both enantiomers, will have an optical rotation of zero.
The following interactive table illustrates the relationship between the measured optical rotation and the enantiomeric excess of a hypothetical sample of this compound.
| Enantiomeric Excess (ee) of (3R)-isomer (%) | Observed Optical Rotation (α) at a fixed concentration and path length | Interpretation |
|---|---|---|
| 100% | +X° | Enantiomerically pure this compound. |
| 95% | +0.95X° | High enantiomeric purity. |
| 50% | +0.50X° | Mixture containing 75% (3R)-isomer and 25% (3S)-isomer. |
| 0% | 0° | Racemic mixture. |
| -100% (i.e., 100% (3S)-isomer) | -X° | Enantiomerically pure (3S)-Morpholine-3-carboxamide. |
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. etflin.com DSC is widely used to characterize the thermal properties of polymers, including those derived from morpholine-based monomers such as poly(N-acryloylmorpholine). mdpi.comnih.gov
Key thermal transitions that can be determined by DSC include the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). mdpi.com The glass transition temperature is a characteristic of the amorphous regions of a polymer and represents the temperature at which the polymer changes from a rigid, glassy state to a more flexible, rubbery state. etflin.com This information is critical for understanding the processing and end-use performance of polymeric materials. mdpi.com
The interactive table below presents hypothetical DSC data for a polymer derived from a morpholine-containing monomer.
| Thermal Property | Value | Significance |
|---|---|---|
| Glass Transition Temperature (Tg) | 145 °C | Indicates the transition from a glassy to a rubbery state. Important for determining the material's operating temperature range. |
| Melting Temperature (Tm) | Not observed | Suggests the polymer is amorphous. |
| Decomposition Temperature (Td) | > 300 °C | Indicates the temperature at which the polymer begins to degrade. Defines the upper limit for processing. |
Fast Cyclic Voltammetry (FSCV) is an electrochemical technique capable of measuring rapid changes in the concentration of electroactive species with high temporal and spatial resolution. mdpi.comnih.gov While extensively used for monitoring neurotransmitters like dopamine (B1211576), its application can be extended to the detection of other redox-active molecules, including certain amine-containing compounds in biological matrices. mdpi.com The electrochemical behavior of morpholine and its derivatives has been investigated, indicating their susceptibility to electrochemical oxidation. researchgate.netias.ac.in
In a biological assay, FSCV could potentially be used to measure the concentration of this compound or its metabolites if they possess suitable electrochemical activity. The technique involves applying a rapidly scanning voltage waveform to a microelectrode and measuring the resulting current. The shape of the resulting voltammogram can provide qualitative information about the analyte, while the peak current is proportional to its concentration. nih.gov
The following interactive table outlines key parameters and expected results for the FSCV analysis of a morpholine derivative.
| Parameter | Value/Range | Description |
|---|---|---|
| Working Electrode | Carbon Fiber Microelectrode | Offers high sensitivity and fast response times. |
| Potential Waveform | Triangular, -0.4 V to +1.3 V vs. Ag/AgCl | Typical range for oxidizing amine compounds. |
| Scan Rate | 400 V/s | Enables rapid measurements. |
| Frequency | 10 Hz | Allows for sub-second temporal resolution. |
| Expected Oxidation Potential | ~ +1.2 V | Potential at which the morpholine derivative is oxidized, based on literature for similar compounds. ias.ac.in |
Applications of 3r Morpholine 3 Carboxamide in Medicinal Chemistry and Drug Discovery Research
Role as a Chiral Building Block in Pharmaceutical Synthesis
The inherent chirality of (3R)-Morpholine-3-carboxamide makes it a prized starting material in the stereoselective synthesis of complex pharmaceutical compounds. The precise three-dimensional arrangement of its atoms is crucial for the biological activity of many drugs, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. The pharmaceutical industry has increasingly focused on developing single-enantiomer drugs to enhance efficacy and reduce side effects. nih.govmdpi.com
The morpholine (B109124) ring system itself is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of approved drugs due to its favorable physicochemical properties, such as improved solubility and metabolic stability. nih.govnih.govdntb.gov.ua When incorporated into a larger molecule, the morpholine moiety can enhance pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). nih.gov
A prominent example of a drug featuring a chiral morpholine core is Aprepitant , a potent neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. researchgate.netnih.gov While various synthetic routes to Aprepitant have been developed, they all underscore the importance of establishing the correct stereochemistry of the morpholine ring, which is critical for its high affinity and selectivity for the NK-1 receptor. nih.govresearchgate.netresearchgate.net The synthesis of Aprepitant often involves the creation of a chiral morpholine intermediate, highlighting the value of chiral building blocks like this compound in constructing such complex therapeutic agents. researchgate.netresearchgate.net
Scaffold for Novel Therapeutic Agents
The rigid structure of the morpholine ring in this compound provides a robust scaffold upon which diverse chemical functionalities can be appended to create novel therapeutic agents. dntb.gov.ua This scaffold approach allows medicinal chemists to systematically explore the chemical space around a core structure to optimize biological activity against a specific target. nih.gov
The morpholine scaffold has been successfully employed in the development of drugs for a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders. nih.gove3s-conferences.org For instance, morpholine-containing compounds have been investigated as inhibitors of key signaling proteins like kinases, which are often dysregulated in cancer. e3s-conferences.org The ability of the morpholine ring to engage in favorable interactions with biological targets, such as hydrogen bonding, contributes to the potency of these inhibitors. e3s-conferences.org
Derivatives of carboxamides, such as quinoline-3-carboxamides, have also shown significant potential as therapeutic agents, including as inhibitors of the ATM kinase, a crucial enzyme in the DNA damage response pathway. nih.gov This suggests that combining the morpholine scaffold with a carboxamide functional group, as seen in this compound, offers a promising strategy for the design of new drug candidates.
Strategies for Enhancing Biological Activity and Selectivity of Derivatives
The development of effective therapeutic agents from a lead scaffold like this compound relies heavily on structure-activity relationship (SAR) studies. nih.govdrugdesign.org These studies involve the systematic modification of the molecule's structure and the subsequent evaluation of how these changes affect its biological activity and selectivity.
Key strategies for enhancing the therapeutic potential of derivatives of this compound include:
Modification of the Carboxamide Group: The amide portion of the molecule can be readily modified to introduce different substituents. This allows for the exploration of various interactions with the target protein, such as hydrogen bonding and hydrophobic interactions, which can significantly impact potency and selectivity. nih.gov
Substitution on the Morpholine Ring: Introducing substituents at various positions on the morpholine ring can influence the molecule's conformation and its binding to the target. This can lead to improved affinity and a more favorable pharmacological profile. e3s-conferences.org
Conformational Constraint: The inherent rigidity of the morpholine ring already provides a degree of conformational constraint. Further modifications to create more rigid analogs can lock the molecule into a bioactive conformation, leading to enhanced potency. nih.gov
Computational methods, such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) analysis, can be employed to guide the design of new analogs with improved properties by providing insights into the key structural features required for biological activity. mdpi.com
Development of Morpholine-Based Organocatalysts
In recent years, the field of asymmetric organocatalysis has seen significant growth, with a focus on developing small, chiral organic molecules that can catalyze chemical reactions with high enantioselectivity. rsc.org Proline and its derivatives have been extensively studied as organocatalysts. researchgate.net Given the structural similarities, chiral morpholine derivatives, including those derived from morpholine-3-carboxylic acid, have also been explored as potential organocatalysts.
While the pyrrolidine (B122466) ring of proline is often more efficient in enamine catalysis, researchers have successfully designed and synthesized morpholine-based organocatalysts that are highly effective in reactions such as the 1,4-addition of aldehydes to nitroolefins. nih.gov These catalysts, often derived from β-morpholine amino acids, can provide excellent yields, diastereoselectivity, and enantioselectivity. nih.gov The development of organocatalysts from readily available chiral building blocks like this compound presents an attractive area for future research, offering a more sustainable and environmentally friendly approach to chemical synthesis. researchgate.netbeilstein-journals.org
Precursors for the Synthesis of Biologically Active Compounds
This compound serves as a valuable precursor for the synthesis of a variety of biologically active compounds. Its functional groups, the secondary amine and the primary amide, provide reactive handles for further chemical transformations, allowing for its incorporation into more complex molecular architectures.
The synthesis of various heterocyclic compounds often relies on the use of versatile building blocks. For example, the morpholine nucleus is a key component in the synthesis of many therapeutic agents. researchgate.net The ability to start with a pre-formed, chirally pure morpholine derivative like this compound can significantly streamline the synthesis of complex target molecules and avoid the need for challenging chiral separations later in the synthetic sequence. This is particularly important in the development of drugs where a specific stereoisomer is required for activity.
Synthesis of Peptidomimetics and Biodegradable Polymers for Medicinal Applications
The constrained cyclic structure of this compound makes it an attractive building block for the synthesis of peptidomimetics. nih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability to enzymatic degradation and better oral bioavailability. nih.gov The incorporation of rigid scaffolds like the morpholine ring can help to lock the peptidomimetic into a specific conformation that is recognized by its biological target. researchgate.netresearchgate.net
Q & A
Q. How should researchers interpret conflicting data on the compound’s cytotoxicity in preclinical models?
- Methodological Answer : Discrepancies may arise from cell line-specific sensitivity (e.g., cancer vs. primary cells) or metabolite variability. Conduct:
- MTT/ATP assays across multiple cell types.
- Metabolomic profiling to identify cytotoxic metabolites.
- In vivo toxicokinetics (e.g., maximum tolerated dose in rodents). Cross-validate with structural analogs to distinguish scaffold-specific vs. substituent-driven toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
